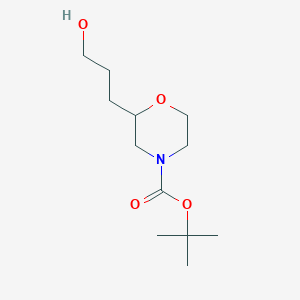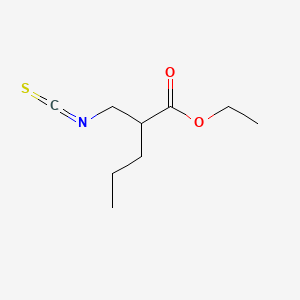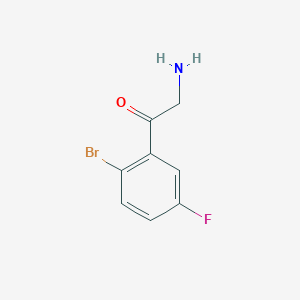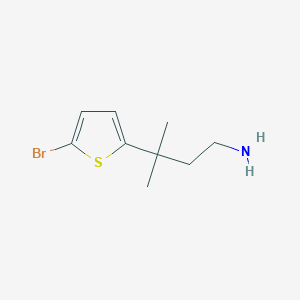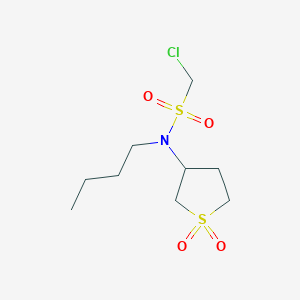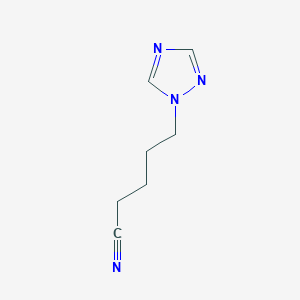
5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-1,2,4-Triazol-1-yl)pentanenitrile: is an organic compound that features a triazole ring attached to a pentanenitrile chain. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile typically involves the reaction of 1H-1,2,4-triazole with a suitable pentanenitrile precursor. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the pentanenitrile chain under controlled conditions. The reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the triazole ring or the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Chemistry: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents. Triazole-containing drugs are widely used in the treatment of infections and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
Comparison: Compared to these similar compounds, 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is unique due to its pentanenitrile chain, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
5-(1,2,4-triazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2 |
Clave InChI |
VNJZVMSAJLEQER-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)CCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


